molecular formula C20H18Cl2N2O3S B301080 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Katalognummer B301080
Molekulargewicht: 437.3 g/mol
InChI-Schlüssel: ZEWMQOOSMCAZQP-HJTUMBPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as DCTE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCTE is a thiazolidinone derivative that contains a dichloro-hydroxybenzylidene moiety and an ethoxyphenylimino group. This compound exhibits a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has shown promising results as an antimicrobial agent against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses. It has also demonstrated antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to possess anti-inflammatory properties that could be beneficial in the treatment of inflammatory diseases such as arthritis and asthma.

Wirkmechanismus

The exact mechanism of action of 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one exerts its biological activities through the modulation of various cellular pathways. For instance, 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to inhibit the activity of enzymes that are essential for the survival of microorganisms, such as DNA gyrase and topoisomerase. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Furthermore, 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one exhibits several biochemical and physiological effects that are relevant to its potential applications. For instance, 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to inhibit the growth of various microorganisms by disrupting their DNA replication and transcription processes. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. Moreover, 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the main advantages is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Moreover, 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has shown promising results as an anticancer agent with low toxicity to normal cells. However, one of the limitations of 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications. Furthermore, the exact mechanism of action of 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is still not fully understood, which requires further investigation.

Zukünftige Richtungen

There are several future directions for research on 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. One of the potential directions is the development of new formulations that can improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the exact mechanism of action of 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one and its potential targets. Furthermore, 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one can be further explored for its potential applications in other fields, such as agriculture and environmental science. Finally, the development of new derivatives of 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one with improved biological activities and reduced toxicity can be a potential avenue for future research.
Conclusion:
In conclusion, 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a synthetic compound that exhibits a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The synthesis of 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 4-ethoxyaniline. 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has potential applications in various fields of science, including medicinal chemistry, agriculture, and environmental science. The exact mechanism of action of 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is still not fully understood, and further studies are needed to elucidate its potential targets. Finally, the development of new derivatives of 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one with improved biological activities and reduced toxicity can be a potential avenue for future research.

Synthesemethoden

The synthesis of 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 4-ethoxyaniline in the presence of ethyl acetoacetate and ammonium thiocyanate. The reaction proceeds through the formation of Schiff base intermediates, which are subsequently cyclized to form the thiazolidinone ring. The final product is obtained after purification through column chromatography and recrystallization.

Eigenschaften

Produktname

5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Molekularformel

C20H18Cl2N2O3S

Molekulargewicht

437.3 g/mol

IUPAC-Name

(5Z)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18Cl2N2O3S/c1-3-24-19(26)17(10-12-9-13(21)11-16(22)18(12)25)28-20(24)23-14-5-7-15(8-6-14)27-4-2/h5-11,25H,3-4H2,1-2H3/b17-10-,23-20?

InChI-Schlüssel

ZEWMQOOSMCAZQP-HJTUMBPSSA-N

Isomerische SMILES

CCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)O)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC(=CC(=C2O)Cl)Cl)SC1=NC3=CC=C(C=C3)OCC

Kanonische SMILES

CCN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)O)SC1=NC3=CC=C(C=C3)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.